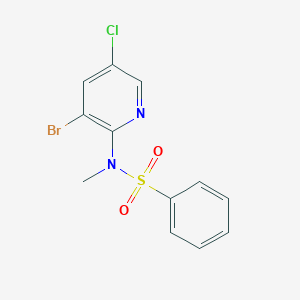
N-(3-Bromo-5-chloropyridin-2-yl)-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromo-5-chloropyridin-2-yl)-N-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine and chlorine atom on the pyridine ring, along with a methyl group attached to the nitrogen atom of the benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-5-chloropyridin-2-yl)-N-methylbenzenesulfonamide typically involves the reaction of 3-bromo-5-chloropyridine with N-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization or chromatography is common in industrial production.
Chemical Reactions Analysis
Types of Reactions: N-(3-Bromo-5-chloropyridin-2-yl)-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or vinyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or primary amines in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted pyridines, sulfoxides, sulfones, and biaryl derivatives.
Scientific Research Applications
N-(3-Bromo-5-chloropyridin-2-yl)-N-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Bromo-5-chloropyridin-2-yl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
- N-(3-Bromo-5-chloropyridin-2-yl)methylamine
- N-(3-Bromo-5-chloropyridin-2-yl)formamide
- N-(3-Bromo-5-chloropyridin-2-yl)-4,4-dimethylbenzenesulfonamide
Comparison: N-(3-Bromo-5-chloropyridin-2-yl)-N-methylbenzenesulfonamide is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Properties
CAS No. |
823201-96-3 |
|---|---|
Molecular Formula |
C12H10BrClN2O2S |
Molecular Weight |
361.64 g/mol |
IUPAC Name |
N-(3-bromo-5-chloropyridin-2-yl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H10BrClN2O2S/c1-16(12-11(13)7-9(14)8-15-12)19(17,18)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
IQOALCYHFLPHJL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=N1)Cl)Br)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]-](/img/structure/B14212550.png)
![9,9-Bis{4-[(prop-2-yn-1-yl)oxy]phenyl}-9H-fluorene](/img/structure/B14212553.png)
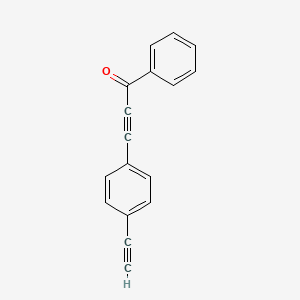
![2-[3-[2-(2-methylanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14212562.png)
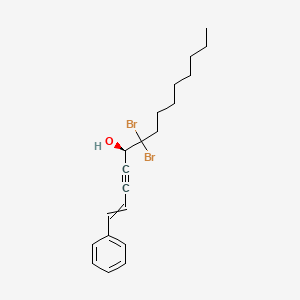
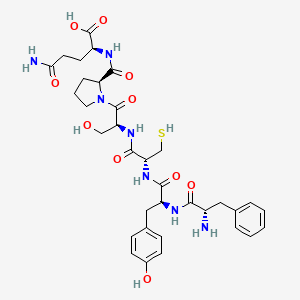
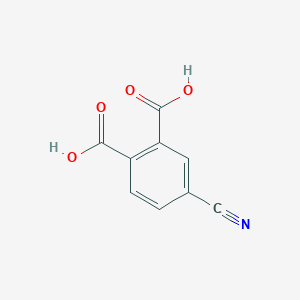
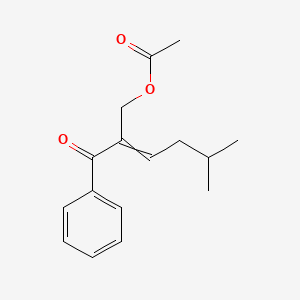
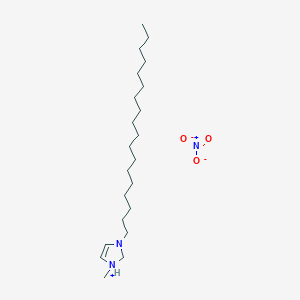
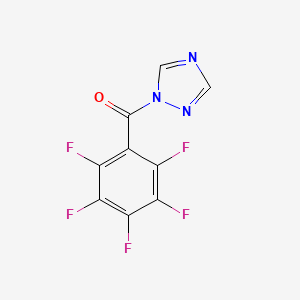
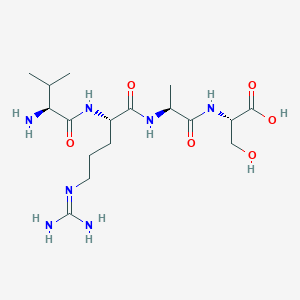
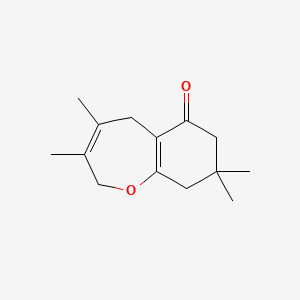
![2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene](/img/structure/B14212619.png)
